molecular formula C81H139N2NaO31S B063946 3-Sulfo-Le(x) pentaosylceramide CAS No. 162635-35-0

3-Sulfo-Le(x) pentaosylceramide

Cat. No.: B063946
CAS No.: 162635-35-0
M. Wt: 1692 g/mol
InChI Key: XGFHUVUCQYBVJC-XFYDBFONSA-M
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Description

3-Sulfo-Le(x) pentaosylceramide is a sulfated glycosphingolipid (GSL) characterized by the presence of a Lewis x (Le(x)) epitope (Galβ1–4[Fucα1–3]GlcNAc) modified with a sulfate group at the 3-position of the terminal galactose residue. This sulfation confers unique physicochemical properties, enhancing its negative charge and influencing its interactions with proteins, pathogens, and cellular receptors.

Key structural features:

  • Core structure: Lacto- or neolacto-series backbone.
  • Epitope: Le(x) (Galβ1–4[Fucα1–3]GlcNAc) with 3-O-sulfation on galactose.
  • Biological roles: Potential involvement in microbial adhesion, immune modulation, and stem cell surface markers .

Properties

CAS No.

162635-35-0

Molecular Formula

C81H139N2NaO31S

Molecular Weight

1692 g/mol

IUPAC Name

sodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C81H140N2O31S.Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(105-76(99)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-103-78-68(96)66(94)71(58(48-86)109-78)110-80-69(97)74(63(91)56(46-84)106-80)113-77-61(82-52(4)88)73(112-79-67(95)65(93)62(90)51(3)104-79)72(59(49-87)108-77)111-81-70(98)75(114-115(100,101)102)64(92)57(47-85)107-81;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-98H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,100,101,102);/q;+1/p-1/b44-40+;

InChI Key

XGFHUVUCQYBVJC-XFYDBFONSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+]

Synonyms

3-sulfo-Le(x) pentaosyl ceramide
3-sulfo-Le(x) pentaosylceramide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below summarizes structural and functional distinctions between 3-Sulfo-Le(x) pentaosylceramide and related GSLs:

Compound Core Structure Key Modifications Binding Partners Biological Role References
This compound Lacto/neolacto-series (Galβ–GlcNAc–Gal–Glc–Cer) 3-O-sulfation on terminal Gal, fucosylation Pathogen lectins (hypothetical), selectins Immune evasion, stem cell markers (inferred)
Le(x) pentaosylceramide Lacto-series (Galβ1–4[Fucα1–3]GlcNAc–Gal–Glc–Cer) Fucosylation (no sulfation) Selectins, microbial adhesins Cell adhesion, cancer metastasis
H type 1 pentaosylceramide Type 1 core (Galβ1–3GlcNAc–Gal–Glc–Cer) α1–2 fucosylation on terminal Gal Blood group H-specific lectins Blood group antigens, microbial recognition
H type 2 pentaosylceramide Type 2 core (Galβ1–4GlcNAc–Gal–Glc–Cer) α1–2 fucosylation on terminal Gal Uropathogenic E. coli, antibodies Tissue-specific antigens, pathogen binding
P1 pentaosylceramide Globo-series (Galα1–4Galβ1–4GlcNAc–Gal–Glc–Cer) Terminal α1–4 galactose Streptococcus suis SadP (type PO) Pathogen adhesion in respiratory tract
Sulf-globopentaosylceramide Globo-series (GalNAcβ1–3Galα1–4Galβ1–4Glc–Cer) Sulfation on internal galactose Anti-SSEA-3/4 antibodies Embryonic stem cell marker (SSEA-3/4)

Key Comparative Insights

Binding Specificity
  • 3-Sulfo-Le(x) vs. Non-Sulfated Le(x): Sulfation likely reduces affinity for classical Le(x)-binding selectins (e.g., E-selectin) but may enhance interactions with sulfatide-binding pathogens or scavenger receptors .
  • P1 vs. Globo-series GSLs: S.
Structural Determinants of Function
  • Sulfation : Introduces negative charge, altering membrane topology and ligand accessibility. For example, sulf-lactosylceramide inhibits HIV-1 entry by competing with host receptors .
  • Core Series : Lacto/neolacto-series GSLs (e.g., Le(x)) mediate cell-cell communication, while globo-series GSLs (e.g., P1) are pathogen targets .

Research Findings and Discrepancies

  • Sulfated GSLs in Stem Cells : Sulf-globopentaosylceramide (SSEA-3/4) and 3-Sulfo-Le(x) are downregulated during differentiation, implicating sulfation in maintaining pluripotency .

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